molecular formula C25H21N5Na2O7S2 B12725977 Disodium 7-amino-3-((2,5-dimethyl-4-((2-methyl-4-sulphonatophenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate CAS No. 84434-53-7

Disodium 7-amino-3-((2,5-dimethyl-4-((2-methyl-4-sulphonatophenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate

Cat. No.: B12725977
CAS No.: 84434-53-7
M. Wt: 613.6 g/mol
InChI Key: OXSBSDJKOHDMSH-UHFFFAOYSA-L
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Description

Systematic Nomenclature and Structural Identification

The IUPAC name This compound systematically describes its molecular architecture:

  • Core structure : A naphthalene ring system (positions 1-10) with substitutions at positions 2, 3, 4, and 7
  • Functional groups :
    • Sodium sulfonate (-SO₃⁻Na⁺) at positions 2 and para-position of the terminal phenyl group
    • Amino (-NH₂) at position 7
    • Hydroxy (-OH) at position 4
  • Azo linkages :
    • Primary azo group connecting position 3 of naphthalene to a 2,5-dimethylphenyl ring
    • Secondary azo group linking the dimethylphenyl ring to a 2-methyl-4-sulphonatophenyl group

Molecular Formula : C₂₉H₂₄N₆Na₂O₈S₂
Molecular Weight : 690.61404 g/mol

The structure contains two sulfonate groups neutralized by sodium cations, critical for water solubility and ionic interactions with textile fibers. The methyl groups at positions 2 and 5 on the central phenyl ring provide steric stabilization, while the amino and hydroxy groups participate in hydrogen bonding and metal complexation.

Historical Context of Polyazo Naphthalenesulfonate Derivatives

The development of polyazo dyes emerged from 19th-century advances in diazotization chemistry. Key milestones include:

Era Development Significance
1884 Synthesis of Congo Red (first disazo dye) Demonstrated enhanced washfastness through multiple sulfonate groups
1920s Commercialization of Benzopurpurine 4B Established

Properties

CAS No.

84434-53-7

Molecular Formula

C25H21N5Na2O7S2

Molecular Weight

613.6 g/mol

IUPAC Name

disodium;7-amino-3-[[2,5-dimethyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C25H23N5O7S2.2Na/c1-13-8-18(38(32,33)34)5-7-20(13)27-28-21-9-15(3)22(10-14(21)2)29-30-24-23(39(35,36)37)12-16-11-17(26)4-6-19(16)25(24)31;;/h4-12,31H,26H2,1-3H3,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2

InChI Key

OXSBSDJKOHDMSH-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=C(C=C3C=C(C=CC3=C2O)N)S(=O)(=O)[O-])C)N=NC4=C(C=C(C=C4)S(=O)(=O)[O-])C.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Starting Materials

  • Aromatic amines such as 2-methyl-4-aminobenzenesulfonic acid (for sulphonated aromatic rings).
  • 7-amino-4-hydroxynaphthalene-2-sulfonic acid or its derivatives.
  • Sodium nitrite and hydrochloric acid for diazotization.
  • Sodium hydroxide or sodium carbonate for neutralization and salt formation.

Diazotization

The aromatic amine precursors are treated with sodium nitrite in acidic conditions (usually hydrochloric acid) at low temperatures (0–5 °C) to form diazonium salts. This step is critical for generating the reactive diazonium intermediate necessary for azo coupling.

Azo Coupling

The diazonium salt is then coupled with the naphthalene derivative (7-amino-4-hydroxynaphthalene-2-sulfonic acid) under controlled pH (usually mildly alkaline) to form the azo bond. The coupling typically occurs at the position ortho or para to the hydroxyl or amino groups on the naphthalene ring, yielding the azo dye intermediate.

Sulfonation and Salt Formation

Sulfonation is either introduced via the starting materials or by post-synthetic modification to enhance water solubility. The final product is neutralized with sodium hydroxide to form the disodium salt, which improves dye solubility and stability.

Representative Preparation Reaction Scheme

Step Reagents & Conditions Description
1 Aromatic amine + NaNO2 + HCl (0–5 °C) Diazotization to form diazonium salt
2 Diazonium salt + 7-amino-4-hydroxynaphthalene-2-sulfonic acid (pH ~8) Azo coupling reaction
3 Neutralization with NaOH Formation of disodium salt
4 Purification by crystallization or filtration Isolation of pure azo dye

Research Findings and Data

Preparation Notes from Literature

  • The azo coupling reaction is highly pH-dependent; optimal coupling occurs in mildly alkaline conditions to maintain the nucleophilicity of the coupling component.
  • Temperature control during diazotization is crucial to prevent decomposition of diazonium salts.
  • The presence of sulfonate groups on the aromatic rings enhances water solubility and dye affinity to substrates.
  • The disodium salt form is preferred for industrial applications due to its superior solubility and stability in aqueous media.

Physical and Chemical Properties Relevant to Preparation

Property Value Notes
Water Solubility 198 g/L at 25 °C High solubility due to sulfonate groups
Density 0.828 g/cm³ at 20 °C Relevant for solution preparation
Stability Stable under neutral to alkaline pH Acidic conditions may cause precipitation or color change

Quality and Performance Parameters

Parameter Standard Rating (1-5) Notes
Acid Resistance ISO 4 Good resistance to acid fading
Alkali Resistance ISO 4 Stable in alkaline conditions
Light Fastness ISO 3 Moderate light fastness typical of azo dyes
Soaping Fastness ISO 3 Moderate resistance to washing

Summary of Preparation Method

The preparation of Disodium 7-amino-3-((2,5-dimethyl-4-((2-methyl-4-sulphonatophenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate is a classical azo dye synthesis involving:

  • Controlled diazotization of sulfonated aromatic amines.
  • Subsequent azo coupling with a hydroxyl- and amino-substituted naphthalene sulfonic acid.
  • Formation of the disodium salt to enhance solubility and dyeing properties.

This method is well-established in industrial dye chemistry, with parameters optimized for yield, purity, and functional performance.

Chemical Reactions Analysis

Types of Reactions

Disodium 7-amino-3-[[2,5-dimethyl-4-[(2-methyl-4-sulfonatophenyl)azo]phenyl]azo]-4-hydroxynaphthalene-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Textile Dyes

Disodium 7-amino-3-((2,5-dimethyl-4-((2-methyl-4-sulphonatophenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate is primarily used as a dye in the textile industry. Its vibrant color properties make it suitable for coloring fabrics, particularly in the production of reactive dyes.

Case Study : A study conducted by the Canadian government evaluated the environmental impact of azo dyes, including this compound. The findings indicated that azo dyes can have significant ecological effects, particularly in aquatic environments due to their persistence and potential toxicity .

Pharmaceuticals

The compound has been investigated for its potential use in pharmaceuticals, particularly as a colorant in drug formulations. Its stability and solubility properties make it an attractive candidate for use in various medicinal products.

Research Findings : Research published on azo compounds highlights their utility in drug delivery systems where colorimetric properties can be used for tracking and monitoring drug release . The unique structural attributes of this compound allow it to be incorporated into various formulations effectively.

Environmental Monitoring

Due to its chemical structure, this compound has been utilized in environmental studies to monitor water quality. Its ability to form complexes with metal ions makes it useful for detecting pollutants.

Data Table: Environmental Applications

Application AreaMethodologyFindings
Water Quality TestingColorimetric analysisEffective detection of heavy metals
Ecotoxicity AssessmentBioassays with aquatic organismsIndicated potential toxicity

Cosmetics and Personal Care Products

This azo compound is also used in the formulation of cosmetics due to its coloring properties. It provides vibrant colors in products such as lipsticks and hair dyes.

Regulatory Considerations : The use of azo dyes in cosmetics is subject to regulatory scrutiny due to potential health risks associated with some azo compounds. Studies have shown that while many azo dyes are safe for use, some can release harmful amines upon degradation .

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions allow the compound to act as a redox indicator in various chemical processes. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, which can lead to changes in cellular functions and structures .

Comparison with Similar Compounds

Azo Linkages and Chromophoric Properties

The target compound’s two azo groups extend conjugation, likely resulting in absorption in the visible spectrum (400–700 nm). In contrast, Dipotassium 7-hydroxynaphthalene-1,3-disulphonate lacks azo groups and is colorless, serving primarily as a surfactant . The acetylamino group in may redshift absorption compared to the target compound’s amino group, altering dye performance.

Sulphonates and Solubility

All compared compounds include sulphonate groups, but their positions and counterions vary. The target compound’s disodium salt and dual sulphonates ensure superior water solubility, critical for biomedical or textile dye applications. The compound in , however, exists as a free acid complexed with 2,2'-iminodiethanol, reducing solubility unless neutralized.

Substituent Effects on Stability

Methyl groups in the target compound’s aryl rings sterically hinder degradation (e.g., photochemical cleavage of azo bonds), enhancing stability compared to , where the acetylamino group may hydrolyze under acidic conditions. The methoxy group in contributes to rigidity but may limit solubility in nonpolar solvents.

Biological Activity

Disodium 7-amino-3-((2,5-dimethyl-4-((2-methyl-4-sulphonatophenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate, commonly known as an azo dye, has garnered attention due to its biological activities and potential applications in various fields, including pharmacology and environmental science. This article delves into the compound's biological activity, mechanisms of action, and implications based on current research findings.

Overview of Azo Dyes

Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are widely used in textiles, food coloring, and pharmaceuticals. Their biological activity primarily stems from their ability to undergo reduction to aromatic amines, which can exhibit mutagenic and carcinogenic properties.

The biological activity of azo dyes like this compound is largely attributed to their metabolic conversion. Key mechanisms include:

  • Reduction by Azoreductases : Azo dyes are reduced by azoreductase enzymes found in various microorganisms. For instance, Clostridium perfringens produces azoreductase (AzoC), which facilitates the reduction of azo compounds to potentially harmful aromatic amines .
  • Cytotoxicity : Studies have shown that exposure to azo dyes can lead to cytotoxic effects in mammalian cells. The release of cytoplasmic proteins upon exposure indicates cellular stress and potential damage .
  • Mutagenicity : The reduced metabolites of azo dyes have been linked to mutagenic effects in bacterial assays, such as the Salmonella mutagenicity test. This has raised concerns regarding the safety of azo dyes in consumer products .

Case Studies

Several studies have investigated the biological activity of this class of compounds:

  • Study on Clostridium perfringens : Research demonstrated that exposure to azo dyes resulted in increased release of azoreductase enzymes from bacterial cells, highlighting the role of these enzymes in dye degradation and potential toxicity .
  • Mutagenicity Assessment : A study evaluated the mutagenic potential of various azo dyes using the Ames test. Results indicated that certain azo compounds exhibited significant mutagenic activity, correlating with their structural properties and metabolic pathways .
  • Environmental Impact : Azo dyes have been studied for their persistence in the environment and their effects on aquatic organisms. The reduction products can be toxic to fish and other aquatic life, raising concerns about water pollution from dye effluents .

Data Table: Biological Activity Summary

Biological Activity Mechanism Outcome Reference
Reduction by AzoCEnzymatic reductionFormation of aromatic amines
CytotoxicityProtein releaseCell damage and stress response
MutagenicityAmes testInduction of mutations in bacteria
Environmental toxicityAquatic bioassaysToxic effects on fish

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The compound can be synthesized via sequential diazotization and coupling reactions. Begin with diazotizing 2-methyl-4-sulphonatoaniline under acidic conditions (0–5°C), followed by coupling with 2,5-dimethylaniline. A second diazotization and coupling with 7-amino-4-hydroxynaphthalene-2-sulphonic acid yields the target compound. Purification involves recrystallization from ethanol-water mixtures and ion-exchange chromatography to remove unreacted sulfonate intermediates. Characterization via UV-Vis (λmax ~500–600 nm for azo derivatives) and HPLC (≥95% purity) is critical .

Q. How can researchers characterize the structural and electronic properties of this compound?

Use UV-Vis spectroscopy to confirm π→π* and n→π* transitions in the azo-chromophore. FT-IR identifies sulfonate (S=O, ~1030 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while ¹H/¹³C NMR (in D₂O/DMSO-d₆) resolves aromatic proton environments. Solubility tests in polar solvents (e.g., water, DMF) and pH-dependent stability assays (pH 2–12) are essential for application planning .

Q. What experimental protocols ensure the stability of azo groups during storage?

Store the compound in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and oxidation. Monitor stability via periodic UV-Vis scans; a >10% shift in λmax indicates degradation. Buffered aqueous solutions (pH 7–9) with 1 mM EDTA minimize metal-catalyzed decomposition .

Advanced Research Questions

Q. How does pH influence the compound’s coordination with metal ions, and how can this be leveraged for sensing applications?

At pH >8, the deprotonated hydroxyl and sulfonate groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺). Titration experiments with metal salts monitored via UV-Vis (hypsochromic shifts) and cyclic voltammetry (redox peak changes) reveal binding stoichiometry. For sensing, immobilize the compound on silica nanoparticles and measure fluorescence quenching upon metal binding .

Q. What mechanistic insights govern the compound’s photodegradation under UV light?

Design controlled UV exposure experiments (e.g., 254 nm, 10 mW/cm²) in aqueous and organic matrices. HPLC-MS identifies degradation products (e.g., naphthalene sulfonic acid fragments). Kinetic studies show pseudo-first-order decay, while radical scavengers (e.g., NaN₃ for singlet oxygen) elucidate degradation pathways. Theoretical DFT calculations model bond dissociation energies to predict cleavage sites .

Q. How can researchers distinguish between structural isomers of this compound?

Employ 2D NMR (COSY, NOESY) to resolve spatial proximity of substituents. X-ray crystallography provides unambiguous confirmation of the azo linkage positions. Differential scanning calorimetry (DSC) detects isomer-specific melting points, while tandem MS/MS fragments reveal distinct cleavage patterns .

Q. What role does this compound play in electrochemical sensor design?

Modify carbon electrodes with the compound via electropolymerization or drop-casting. Cyclic voltammetry in buffer solutions shows reversible redox peaks (~–0.3 V to +0.5 V vs. Ag/AgCl) linked to azo group reduction. Functionalize with aptamers for selective analyte detection (e.g., dopamine, heavy metals), correlating current response to concentration .

Q. How can the compound be quantified in complex biological matrices?

Develop a reversed-phase HPLC method with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile). Use internal standards (e.g., deuterated analogs) for matrix effect correction. For trace analysis, employ capillary electrophoresis (CE) with UV detection (LOD ~0.1 µM). Validate recovery rates (>85%) in spiked serum or tissue homogenates .

Q. What computational approaches model the compound’s electronic properties for photocatalytic applications?

Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d)) to map HOMO-LUMO gaps and charge distribution. Molecular dynamics (MD) simulations in aqueous environments predict aggregation behavior. Compare with experimental UV-Vis and cyclic voltammetry data to validate theoretical models .

Q. How can the environmental impact of this compound be assessed in aquatic systems?

Conduct aerobic/anaerobic biodegradation assays (OECD 301/311 guidelines) with activated sludge or sediment microcosms. LC-MS quantifies residual compound and metabolites. Ecotoxicity tests on Daphnia magna (48h LC₅₀) and algae (72h growth inhibition) establish risk thresholds. Correlate findings with QSAR models to predict persistence and bioaccumulation .

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